

# Pik-294: A Technical Guide to a Potent and Selective PI3K $\delta$ Inhibitor

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## Compound of Interest

Compound Name: *Pik-294*

Cat. No.: *B1684647*

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## Abstract

**Pik-294** is a potent and highly selective small molecule inhibitor of the p110 $\delta$  isoform of phosphoinositide 3-kinase (PI3K). Its chemical name is 2-[[4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone. This document provides a comprehensive technical overview of **Pik-294**, including its mechanism of action, in vitro activity, and relevant experimental protocols. Due to the limited availability of public domain information, this guide focuses on the characterization of **Pik-294** as a research tool, with the acknowledgment that detailed discovery, synthesis, and in vivo or clinical data are not extensively published.

## Introduction

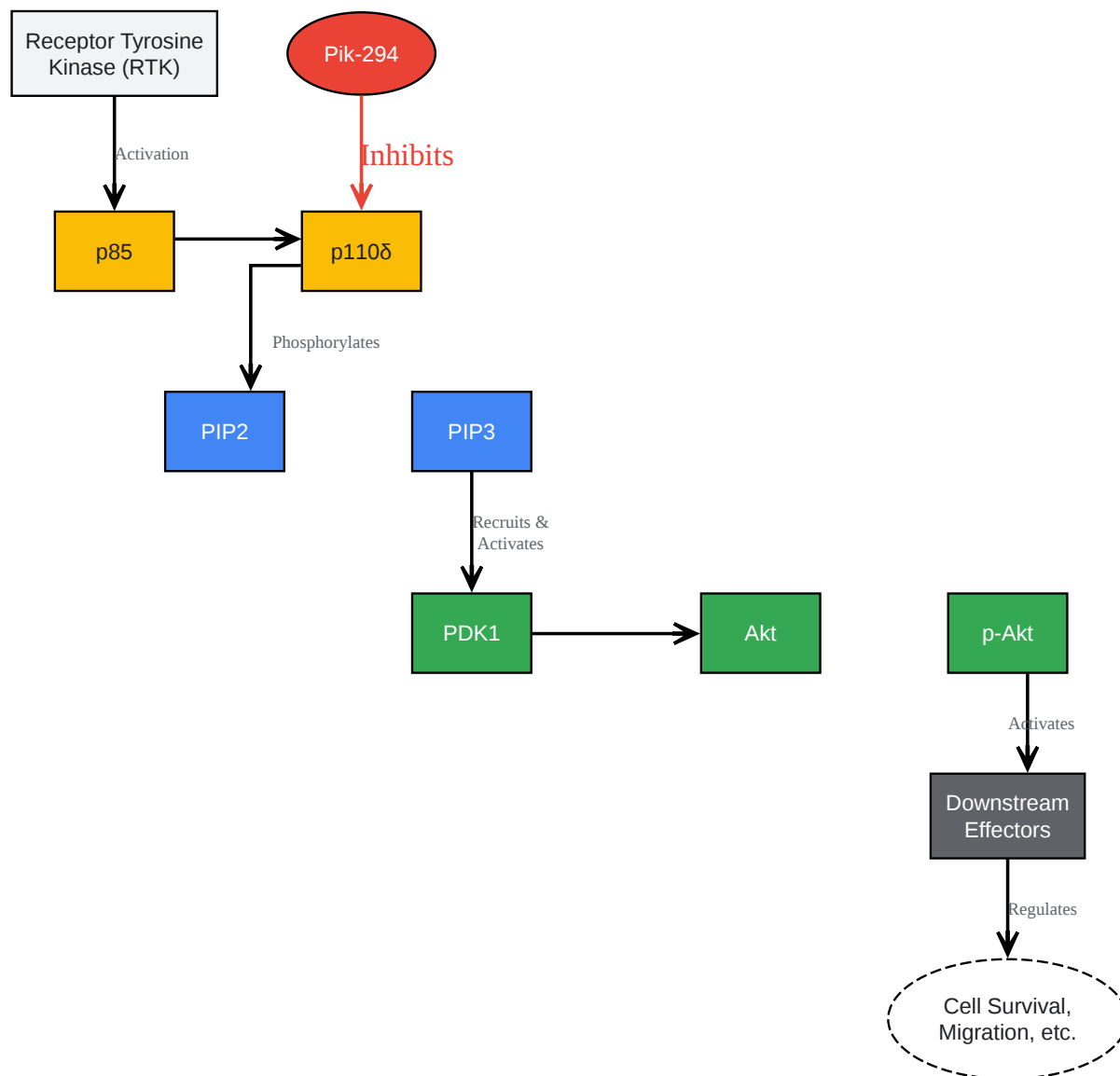
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist:  $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ . While p110 $\alpha$  and p110 $\beta$  are ubiquitously expressed, p110 $\gamma$  and p110 $\delta$  are found predominantly in leukocytes, making them attractive targets for inflammatory and autoimmune diseases, as well as hematological malignancies.

**Pik-294** has emerged as a valuable research tool for elucidating the specific roles of PI3K $\delta$ . It belongs to a class of quinazolinone-based compounds identified for their high selectivity for the p110 $\delta$  and p110 $\gamma$  isoforms. This selectivity is attributed to the exploitation of a unique, non-catalytically active conformation of these isoforms that is not readily adopted by p110 $\alpha$  and p110 $\beta$ .

## Mechanism of Action

**Pik-294** is an ATP-competitive inhibitor of the p110 $\delta$  catalytic subunit of PI3K. By binding to the ATP-binding pocket of p110 $\delta$ , it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B). The inhibition of PI3K $\delta$  by **Pik-294** therefore leads to a reduction in Akt phosphorylation and the attenuation of downstream signaling cascades involved in cell survival and migration.

## PI3K/Akt Signaling Pathway



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Figure 1: Simplified PI3K p110δ/Akt signaling pathway and the inhibitory action of **Pik-294**.

## Quantitative Data

**Pik-294** demonstrates high potency for p110δ and significant selectivity over other Class I PI3K isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC<sub>50</sub>) values.

Target	IC50 (nM)	Fold Selectivity vs. p110δ
p110δ	10	1
p110α	10,000	1000
p110β	490	49
p110γ	160	16

Table 1: In vitro inhibitory activity of **Pik-294** against Class I PI3K isoforms.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

Detailed experimental protocols for the initial characterization of **Pik-294** are not readily available in peer-reviewed literature. The following sections provide representative methodologies for key assays used to evaluate PI3Kδ inhibitors.

### PI3Kδ Biochemical Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the kinase activity of recombinant p110δ in a cell-free system.

Materials:

- Recombinant human PI3Kδ (p110δ/p85α)
- PtdIns(4,5)P2 (PIP2) substrate
- ATP
- Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% CHAPS)
- **Pik-294** or other test compounds
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates

#### Procedure:

- Prepare serial dilutions of **Pik-294** in DMSO and then dilute in kinase buffer.
- Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
- Prepare a master mix containing recombinant PI3K $\delta$  enzyme and PIP2 substrate in kinase buffer.
- Add the enzyme/substrate mixture to the wells containing the inhibitor.
- Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., at the  $K_m$  for ATP).
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **Pik-294** and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Neutrophil Migration Assay (Transwell Assay - Representative Protocol)

This assay assesses the effect of **Pik-294** on the chemotaxis of neutrophils towards a chemoattractant.

#### Materials:

- Primary human neutrophils isolated from whole blood
- Transwell inserts with a polycarbonate membrane (e.g., 3.0  $\mu$ m pore size)
- 24-well plates

- Chemoattractant (e.g., CXCL8, fMLP)
- Assay medium (e.g., HBSS with 0.1% BSA)
- **Pik-294** or other test compounds
- Calcein-AM or other fluorescent cell dye
- Fluorescence plate reader

Procedure:

- Isolate human neutrophils from healthy donor blood using a standard method such as density gradient centrifugation.
- Resuspend the neutrophils in assay medium and label with Calcein-AM.
- Pre-incubate the labeled neutrophils with various concentrations of **Pik-294** or vehicle (DMSO) for 30 minutes at 37°C.
- Add assay medium containing the chemoattractant to the lower chambers of the 24-well plate.
- Place the Transwell inserts into the wells.
- Add the pre-treated neutrophil suspension to the upper chamber of the Transwell inserts.
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 1-2 hours to allow for migration.
- Carefully remove the Transwell inserts.
- Quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
- Calculate the percent inhibition of migration for each concentration of **Pik-294** and determine the IC<sub>50</sub> value.

## Western Blot for Akt Phosphorylation (Representative Protocol)

This method is used to determine the effect of **Pik-294** on the phosphorylation of Akt, a downstream target of PI3K.

### Materials:

- Neutrophils or other suitable cell line
- Cell culture medium
- Stimulant (e.g., CXCL8, GM-CSF)
- **Pik-294** or other test compounds
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

### Procedure:

- Culture neutrophils or another appropriate cell type.

- Pre-treat the cells with various concentrations of **Pik-294** or vehicle (DMSO) for a specified time (e.g., 30 minutes).
- Stimulate the cells with a suitable agonist (e.g., CXCL8) for a short period (e.g., 2-10 minutes) to induce Akt phosphorylation.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples and separate them by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
- Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

## In Vivo and Clinical Development

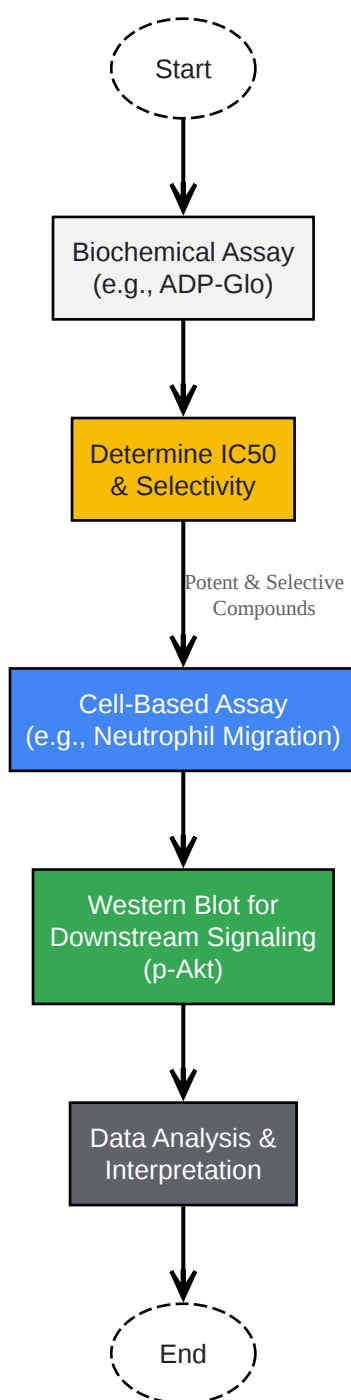
As of the latest available information, there are no published in vivo efficacy studies or clinical trial data specifically for **Pik-294**. It is primarily utilized as a selective research compound to investigate the biological functions of PI3K $\delta$ . A different molecule, ENV-294, has entered Phase 1 clinical trials for atopic dermatitis, but this is a distinct entity from **Pik-294**.

## Conclusion



**Pik-294** is a valuable pharmacological tool for the study of PI3K $\delta$ -mediated signaling pathways. Its high potency and selectivity for p110 $\delta$  make it an excellent choice for in vitro studies aimed at dissecting the role of this particular PI3K isoform in various cellular processes, particularly in immune cells. While a comprehensive public record of its discovery and development is not available, its utility in fundamental research is well-established. Further investigations would be necessary to explore its potential for in vivo applications and therapeutic development.

## Experimental Workflow for PI3K Inhibitor Screening



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Figure 2: A general experimental workflow for the screening and characterization of PI3K inhibitors.

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## References

- 1. Discovery of Novel PI3K $\delta$  Inhibitors Based on the p110 $\delta$  Crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Pik-294: A Technical Guide to a Potent and Selective PI3K $\delta$  Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684647#pik-294-discovery-and-development]

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